![molecular formula C15H20I2N2O B4931058 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4931058.png)
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol, also known as MPHP-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. MPHP-2201 is a potent agonist of the cannabinoid receptors, which are involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.
作用機序
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensation in animal models of acute and chronic pain, and to have anti-inflammatory effects in models of inflammatory disease. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
実験室実験の利点と制限
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the function of these receptors. Additionally, 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. However, one limitation of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids.
将来の方向性
There are several potential future directions for research on 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of pain, inflammation, and anxiety disorders. Additionally, further research is needed to elucidate the precise mechanism of action of 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol and its effects on other physiological systems. Finally, studies are needed to determine the potential risks and benefits of using 2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol in humans, and to develop appropriate dosing regimens for therapeutic use.
合成法
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol can be synthesized using a variety of methods, including the reaction of 2,4-diiodophenol with 1-methylhexahydropyrrolo[1,2-a]pyrazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a suitable alkylating agent, such as methyl iodide, to yield the final product.
科学的研究の応用
2,4-diiodo-6-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol has been used extensively in scientific research to study the mechanism of action of cannabinoid receptors and their potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-anxiety effects in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of these conditions.
特性
IUPAC Name |
2,4-diiodo-6-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I2N2O/c1-10-14-3-2-4-18(14)5-6-19(10)9-11-7-12(16)8-13(17)15(11)20/h7-8,10,14,20H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHTPPATMZKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C(=CC(=C3)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。